4-Amino-3,5-dibromo-2-fluorobenzonitrile
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Overview
Description
4-Amino-3,5-dibromo-2-fluorobenzonitrile is an organic compound with the molecular formula C7H3Br2FN2. It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dibromo-2-fluorobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-fluorobenzonitrile, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-dibromo-2-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or nitric acid.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-amino-3,5-dimethoxy-2-fluorobenzonitrile.
Reduction: 4-Amino-3,5-dibromo-2-fluoroaniline.
Oxidation: 4-Nitro-3,5-dibromo-2-fluorobenzonitrile.
Scientific Research Applications
4-Amino-3,5-dibromo-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dibromo-2-fluorobenzonitrile depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, it may interact with specific enzymes or receptors, although detailed studies on its molecular targets and pathways are limited .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-fluorobenzonitrile
- 5-Amino-2-fluorobenzonitrile
- 2-Amino-3-fluorobenzonitrile
- 2,5-Dibromo-3-fluorobenzonitrile
Uniqueness
4-Amino-3,5-dibromo-2-fluorobenzonitrile is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its reactivity and properties.
Properties
Molecular Formula |
C7H3Br2FN2 |
---|---|
Molecular Weight |
293.92 g/mol |
IUPAC Name |
4-amino-3,5-dibromo-2-fluorobenzonitrile |
InChI |
InChI=1S/C7H3Br2FN2/c8-4-1-3(2-11)6(10)5(9)7(4)12/h1H,12H2 |
InChI Key |
ZGAMWTNGBJPZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)Br)F)C#N |
Origin of Product |
United States |
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